REACTION_SMILES
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[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([C:7](=[O:8])[CH:9]([CH2:10][CH2:11][C:12](=[O:13])[O:14][CH3:15])[CH2:16][S:17](=[O:18])(=[O:19])[c:20]1[cH:21][c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]2[cH:28][cH:29]1)[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:37][CH2:38][OH:39].[Na+:36].[OH-:35]>>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][N:6]([C:7](=[O:8])[CH:9]([CH2:10][CH2:11][C:12](=[O:13])[OH:14])[CH2:16][S:17](=[O:18])(=[O:19])[c:20]1[cH:21][c:22]2[cH:23][cH:24][cH:25][cH:26][c:27]2[cH:28][cH:29]1)[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]
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Name
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CCCCCN(CCCOC)C(=O)C(CCC(=O)OC)CS(=O)(=O)c1ccc2ccccc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCN(CCCOC)C(=O)C(CCC(=O)OC)CS(=O)(=O)c1ccc2ccccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCCCCN(CCCOC)C(=O)C(CCC(=O)O)CS(=O)(=O)c1ccc2ccccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |